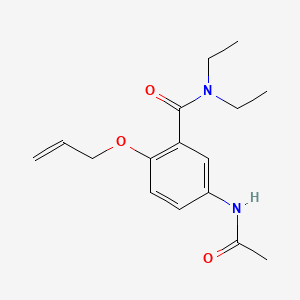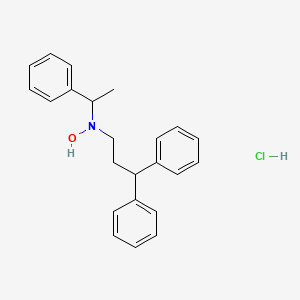
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinoline ring system, a nitro group, and an ammonium moiety, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Alkylation: The alkylation of the quinoline ring with isopropyl bromide in the presence of a base such as potassium carbonate results in the formation of the isopropyl-substituted quinoline.
Ammonium Salt Formation: The final step involves the reaction of the alkylated quinoline with methanesulfonic acid to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Hydrolysis: The ammonium salt can undergo hydrolysis in the presence of a strong base to yield the corresponding free amine and methanesulfonic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, potassium carbonate.
Hydrolysis: Sodium hydroxide, water.
Major Products Formed
Reduction: Amino-substituted quinoline.
Substitution: Various alkyl-substituted quinolines.
Hydrolysis: Free amine and methanesulfonic acid.
科学研究应用
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring system is known to interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-2-quinolyl)methyl)ammonium chloride: Similar structure but lacks the nitro group.
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium chloride: Similar structure but with a different counterion.
Uniqueness
The presence of the nitro group and the methanesulphonate counterion in (Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate distinguishes it from similar compounds
属性
| 22982-78-1 | |
分子式 |
C15H25N3O5S |
分子量 |
359.4 g/mol |
IUPAC 名称 |
methanesulfonic acid;N-[(6-methyl-7-nitro-1,2,3,4-tetrahydroquinolin-2-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C14H21N3O2.CH4O3S/c1-9(2)15-8-12-5-4-11-6-10(3)14(17(18)19)7-13(11)16-12;1-5(2,3)4/h6-7,9,12,15-16H,4-5,8H2,1-3H3;1H3,(H,2,3,4) |
InChI 键 |
CPELYVXNHLDWEC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])NC(CC2)CNC(C)C.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




